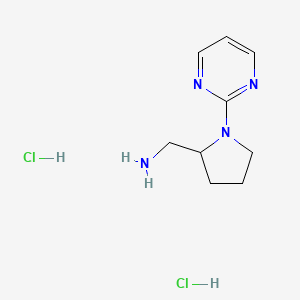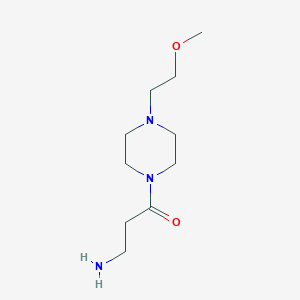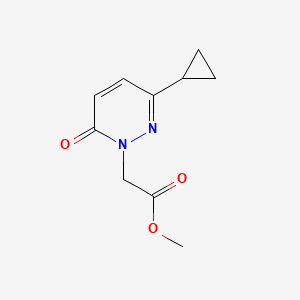
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid, also known as 4-BDPO, is an organic compound belonging to the class of heterocyclic carboxylic acids. It is a white, crystalline solid with a molecular weight of 242.29 g/mol and a melting point of 159-162°C. 4-BDPO has been studied extensively in recent years due to its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been studied extensively in recent years due to its potential applications in medicine and biochemistry. It has been used as a building block in the synthesis of a variety of compounds, including drugs, peptides, and proteins. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been used in the synthesis of a variety of compounds with antibacterial and antifungal activity. 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has also been used in the synthesis of compounds with potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation, which may explain the potential applications of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in cancer therapy.
Biochemical and Physiological Effects
The effects of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid on biochemical and physiological processes are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which may explain its potential applications in cancer therapy. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been shown to inhibit the enzyme xanthine oxidase, which may explain its potential applications in the treatment of gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in laboratory experiments is its low cost and availability. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is relatively stable and can be stored for extended periods of time without significant degradation. However, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is also relatively insoluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research into 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to explore the potential applications of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in medicine and biochemistry. Finally, further research should be conducted to explore the potential of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid as an inhibitor of other enzymes and proteins.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11-10(12(15)16)7(4-13-11)6-1-2-8-9(3-6)18-5-17-8/h1-3,7,10H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWGSDJEKVBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)



![(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474009.png)
